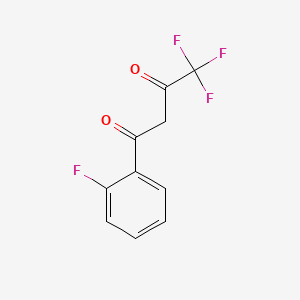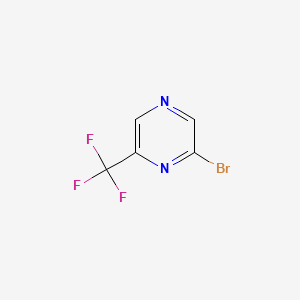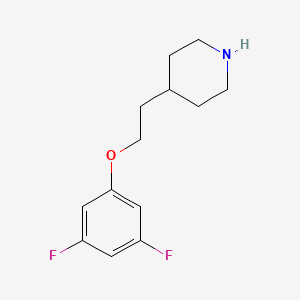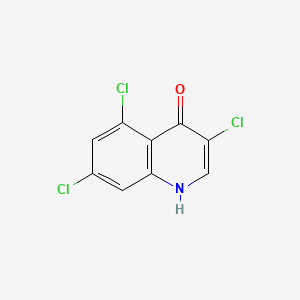
HIV (GP120) ANTIGENIC PEPTIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The HIV (GP120) Antigenic Peptide is a glycoprotein exposed on the surface of the HIV envelope . It plays a vital role in virus entry into cells as it attaches to specific cell surface receptors . These receptors include DC-SIGN, Heparan Sulfate Proteoglycan, and a specific interaction with the CD4 receptor . The gp120 is essential for the virus’s ability to enter CD4+ cells . It is coded by the HIV env gene, which is around 2.5 kb long and codes for around 850 amino acids .
Synthesis Analysis
The primary env product is the protein gp160, which gets cleaved to gp120 and gp41 in the endoplasmic reticulum by the cellular protease furin . The gp120 is anchored to the viral membrane, or envelope, via non-covalent bonds with the transmembrane glycoprotein, gp41 .Molecular Structure Analysis
The crystal structure of core gp120 shows an organization with an outer domain, an inner domain with respect to its termini, and a bridging sheet . Three gp120s and gp41s combine in a trimer of heterodimers to form the envelope spike, which mediates attachment to and entry into the host cell .Chemical Reactions Analysis
The gp120 of all HIV-1 isolates have a similar motif, which includes the C-terminal part of a variable loop 3 (V3) and N-terminal part of a conserved region 3 (C3) . Two synthetic peptides, derived from the relevant gp120 sequence inhibited HIV-1 replication in macrophages and T lymphocytes in a sequence-dependent manner .Physical And Chemical Properties Analysis
The final vaccine construct consisted of 315 amino acids and is expected to be a recombinant protein of approximately 35.49 kDa . Based on docking experiments, molecular dynamics simulations, and tertiary structure validation, the analysis of the modeled protein indicates that it possesses a stable structure and can interact with Toll-like receptors .Safety And Hazards
Zukünftige Richtungen
The in-silico design suggests that multiple-epitope constructs can be used as potentially effective immunogens for HIV-1 vaccine development . More detailed understanding of the molecular structures of HIV envelope proteins and host factors such as CD4 and CCR5, as well as the viral epitopes recognized by broadly neutralizing antibodies, is now enabling the design of targeted vaccine strategies using defined immunogens .
Eigenschaften
CAS-Nummer |
198636-94-1 |
|---|---|
Produktname |
HIV (GP120) ANTIGENIC PEPTIDE |
Molekularformel |
C117H211N41O31S |
Molekulargewicht |
2720.291 |
InChI |
InChI=1S/C117H211N41O31S/c1-14-63(10)90(155-102(177)68(29-15-19-45-118)140-83(161)56-136-93(168)67(122)58-190)109(184)149-77(41-44-86(165)166)112(187)158-54-28-37-80(158)104(179)151-79(55-59(2)3)94(169)137-57-84(162)152-87(60(4)5)106(181)139-65(12)111(186)157-53-27-38-81(157)105(180)156-91(66(13)159)110(185)147-69(30-16-20-46-119)95(170)138-64(11)92(167)141-70(31-17-21-47-120)96(171)143-72(33-23-49-132-114(124)125)97(172)145-74(35-25-51-134-116(128)129)103(178)153-89(62(8)9)108(183)154-88(61(6)7)107(182)148-75(39-42-82(123)160)100(175)144-73(34-24-50-133-115(126)127)98(173)146-76(40-43-85(163)164)101(176)142-71(32-18-22-48-121)99(174)150-78(113(188)189)36-26-52-135-117(130)131/h59-81,87-91,159,190H,14-58,118-122H2,1-13H3,(H2,123,160)(H,136,168)(H,137,169)(H,138,170)(H,139,181)(H,140,161)(H,141,167)(H,142,176)(H,143,171)(H,144,175)(H,145,172)(H,146,173)(H,147,185)(H,148,182)(H,149,184)(H,150,174)(H,151,179)(H,152,162)(H,153,178)(H,154,183)(H,155,177)(H,156,180)(H,163,164)(H,165,166)(H,188,189)(H4,124,125,132)(H4,126,127,133)(H4,128,129,134)(H4,130,131,135)/t63-,64-,65-,66+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-,90-,91-/m0/s1 |
InChI-Schlüssel |
CBJINRXLSYHNOL-QEZKGTQVSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



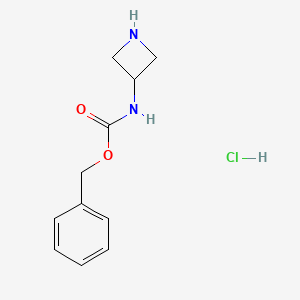
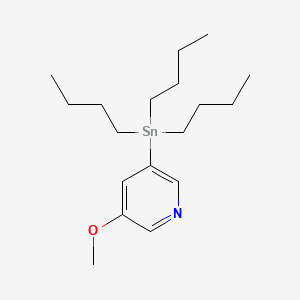
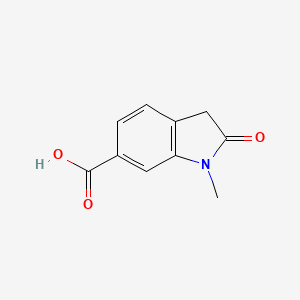
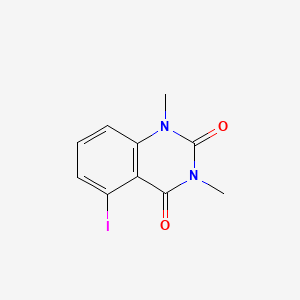
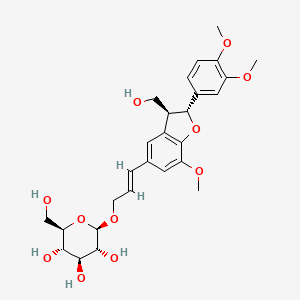
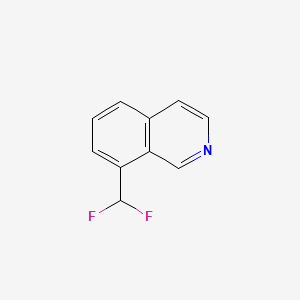
![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B598370.png)
